molecular formula C15H11F3N2O4 B2880950 3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 2287320-23-2

3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No. B2880950
CAS RN: 2287320-23-2
M. Wt: 340.258
InChI Key: MVVNBKCVCJWGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid, commonly known as PTC-209, is a small molecule that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine carboxylic acids and has a molecular weight of 399.4 g/mol.

Mechanism of Action

PTC-209 binds to the BMI-1 protein and inhibits its activity. BMI-1 is a component of the polycomb repressive complex 1 (PRC1), which plays a role in gene regulation and is overexpressed in many types of cancer. By inhibiting BMI-1, PTC-209 can potentially disrupt the activity of PRC1 and lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
PTC-209 has been shown to have anti-cancer effects in various preclinical models. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, PTC-209 has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of PTC-209 is its specificity for BMI-1. It has been shown to selectively inhibit the activity of BMI-1 without affecting other proteins in the PRC1 complex. This specificity makes PTC-209 a potentially valuable tool for studying the role of BMI-1 in cancer and other diseases.
One of the limitations of PTC-209 is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. In addition, PTC-209 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the study of PTC-209. One direction is to investigate its potential use in combination with other anti-cancer drugs. PTC-209 has been shown to sensitize cancer cells to chemotherapy, so it may be effective in combination with other drugs that target different pathways in cancer cells.
Another direction is to investigate the use of PTC-209 in other diseases. BMI-1 is overexpressed in other diseases besides cancer, such as neurodegenerative diseases and cardiovascular diseases. PTC-209 may have potential applications in these diseases as well.
Conclusion
PTC-209 is a small molecule that has been extensively studied for its potential applications in cancer therapy. It inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. PTC-209 has been shown to have anti-cancer effects in various preclinical models and has potential applications in combination with other anti-cancer drugs. However, its poor solubility in aqueous solutions and lack of clinical trials limit its current use. Further research is needed to fully understand the potential of PTC-209 in cancer therapy and other diseases.

Synthesis Methods

PTC-209 can be synthesized using a multi-step process starting from commercially available 2,6-difluoropyridine-4-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with phenylmethoxycarbonyl chloride to form the protected amide. The trifluoromethyl group is introduced via a Grignard reaction with trifluoromethyl iodide. The final deprotection step involves the use of trifluoroacetic acid to remove the protecting group and obtain the desired PTC-209 molecule.

Scientific Research Applications

PTC-209 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1, PTC-209 can potentially inhibit the growth and spread of cancer cells.

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c16-15(17,18)12-11(10(13(21)22)6-7-19-12)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVNBKCVCJWGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.